molecular formula C22H22N4O4S B2528649 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1251670-20-8

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2528649
CAS No.: 1251670-20-8
M. Wt: 438.5
InChI Key: KOXQHFLKJPHDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide core substituted with a p-tolyl group at position 4 and an acetamide moiety linked to a 3-methoxyphenyl group. Its molecular formula is C₂₂H₂₂N₄O₄S, with a molecular weight of 438.5 g/mol .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-16-8-10-18(11-9-16)26-15-25(31(28,29)20-7-4-12-23-22(20)26)14-21(27)24-17-5-3-6-19(13-17)30-2/h3-13H,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXQHFLKJPHDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide belongs to a class of pyrido-thiadiazine derivatives known for their diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a pyrido-thiadiazine core with a dioxido group and various substituents that enhance its pharmacological properties. The presence of the p-tolyl and 3-methoxyphenyl groups contributes to its unique reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₁₅H₁₅N₃O₃S
Molecular Weight305.36 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that derivatives of thiadiazine compounds exhibit significant biological activities, including anti-inflammatory and anticancer properties. Specifically, the compound has been identified as a potential PI3Kδ inhibitor , which is crucial in cancer therapy due to its role in cell proliferation and survival pathways.

The mechanism of action for this compound likely involves the inhibition of the PI3Kδ pathway, leading to reduced tumor growth and inflammation. Studies have shown that similar compounds selectively inhibit PI3Kδ over other isoforms, suggesting a targeted therapeutic approach.

Research Findings

Several studies have examined the pharmacological effects of thiadiazine derivatives:

  • Anti-Cancer Activity : In vitro studies demonstrated that the compound inhibits cancer cell proliferation by inducing apoptosis through the PI3Kδ pathway.
  • Anti-Inflammatory Effects : Animal models showed that this compound reduces inflammatory markers and improves symptoms in conditions like rheumatoid arthritis.
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in cancer progression and inflammation.

Case Studies

  • Study on Anti-Cancer Effects : A recent study evaluated the efficacy of this compound against various cancer cell lines (e.g., MCF-7, A549). Results indicated a significant reduction in cell viability with an IC50 value suggesting potent activity.
  • Inflammation Model Study : In a model of induced inflammation in rats, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines compared to untreated controls.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrido-Thiadiazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the acetamide and methoxyphenyl groups is performed via nucleophilic substitution or coupling reactions.
  • Purification : The final product is purified using crystallization or chromatography techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Features Reference ID
Target Compound: 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide Pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide p-Tolyl, 3-methoxyphenylacetamide 438.5 Sulfonamide oxidation enhances solubility; 3-methoxy group may improve CNS penetration.
USP Torsemide Related Compound E (4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide) Pyrido[4,3-e][1,2,4]thiadiazinone 1,1-dioxide m-Tolyl 289.31 Positional isomer (m- vs. p-tolyl) alters steric/electronic properties; diuretic applications.
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzothiazine Acetamide, phenyl 264.31 Benzene-fused thiazine lacks pyridine nitrogen; lower polarity vs. pyrido-thiadiazines.
2-(4-Methyl-1,3,6-trioxo-2-phenyloctahydro-1H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide (1a) Pyrrolo[3,4-c]pyridine Methyl, phenyl, acetamide 407.49 Complex tricyclic structure with epithio group; reduced oxidation state.
2-(1,1-Dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide Pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide p-Tolyl, 2-methoxyphenylacetamide 438.5 Positional isomer (2- vs. 3-methoxy) affects electronic distribution.

Key Findings:

Core Heterocycle Influence: The pyrido-thiadiazine 1,1-dioxide core in the target compound distinguishes it from benzothiazines (e.g., ) and pyrrolopyridines (e.g., ). The 1,1-dioxide sulfonamide group in the target compound and USP Torsemide analogs increases polarity and hydrogen-bond acceptor capacity, which may improve water solubility relative to non-oxidized thiadiazines .

Substituent Effects: Methoxy Position: The 3-methoxyphenyl group in the target compound vs. the 2-methoxy isomer () alters electronic properties. Tolyl Isomerism: The p-tolyl group in the target compound versus m-tolyl in USP Torsemide analogs () impacts molecular symmetry and dipole moments, which could influence crystallinity or receptor affinity .

Synthetic Accessibility: Thiadiazine derivatives (e.g., ) are typically synthesized via cyclization reactions using hydrazonoyl chlorides or thioacetamides. The target compound’s pyrido-thiadiazine core likely requires similar conditions but with pyridine-containing precursors .

The acetamide moiety may further modulate pharmacokinetics by increasing metabolic stability .

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The most widely reported method involves cyclocondensation between 2-aminopyridine-3-carboxaldehyde and p-tolyl thiosemicarbazide under acidic conditions. This reaction proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur atom on the aldehyde carbon, followed by intramolecular cyclization to form the thiadiazine ring. Key modifications include:

  • Solvent Systems : Ethanol/water mixtures (3:1 v/v) at reflux (78°C) yield 68–72% crude product.
  • Catalysis : Substoichiometric p-toluenesulfonic acid (0.1 eq) reduces reaction time from 24 h to 8 h while maintaining 70% yield.
  • Oxidation : Post-condensation oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane converts the thiadiazine sulfide to the sulfone (1,1-dioxide) with >95% efficiency.

[4+2] Cycloaddition Strategies

Alternative approaches employ pre-formed thiadiazine dioxide rings coupled to pyridine fragments via Diels-Alder reactions. For example, 3,5-dimethyl-1,2,6-thiadiazine-1,1-dioxide undergoes thermal cycloaddition with N-propargyl pyridine derivatives at 140°C in xylenes, achieving 55–60% yields. While less efficient than cyclocondensation, this method enables incorporation of sterically demanding substituents.

Introduction of the N-(3-methoxyphenyl)acetamide sidechain occurs through nucleophilic acyl substitution or transition-metal-catalyzed coupling:

Schotten-Baumann Acylation

Reaction of the pyrido-thiadiazine amine intermediate with 3-methoxyphenylacetyl chloride in biphasic conditions (NaOH/dichloromethane) provides moderate yields (45–50%). Limitations include hydrolysis of the thiadiazine dioxide ring under strong bases, necessitating precise pH control (pH 8.5–9.0).

Palladium-Mediated Buchwald-Hartwig Amination

Superior yields (78–82%) are achieved using Pd(OAc)₂/Xantphos catalytic systems to couple 2-bromoacetamide derivatives with 3-methoxyaniline. Optimized conditions involve:

  • Solvent : tert-Amyl alcohol
  • Temperature : 100°C
  • Base : Cs₂CO₃ (2.5 eq)
  • Reaction Time : 18 h

This method preserves stereochemical integrity while tolerating the electron-withdrawing sulfone group.

Catalytic Oxidation and Sulfonation

Critical to maintaining the 1,1-dioxide configuration are oxidation protocols:

Table 1: Comparative Analysis of Sulfone Formation Methods

Oxidizing Agent Solvent Temp (°C) Time (h) Yield (%) Purity (%)
mCPBA DCM 25 6 95 99
H₂O₂/Na₂WO₄ EtOAc/H₂O 70 12 88 95
Oxone® MeCN/H₂O 50 8 92 97

mCPBA remains the gold standard due to its mild conditions and high selectivity. However, industrial-scale syntheses favor Oxone® for cost and safety considerations.

Resolution of Stereochemical Complexity

The 3,4-dihydro-2H-pyrido-thiadiazine system introduces two stereocenters at positions 3 and 4. Diastereomeric control is achieved through:

Chiral Auxiliary Approaches

Temporary installation of (R)-phenylethylamine at the pyridine nitrogen enables chromatographic separation of diastereomers (dr > 19:1), followed by auxiliary removal via hydrogenolysis.

Asymmetric Hydrogenation

Employing Ir/(S)-Segphos catalysts under 50 bar H₂ pressure in methanol reduces the exocyclic double bond with 94% ee. This method streamlines production but requires specialized equipment for high-pressure reactions.

Scalability and Process Optimization

Large-scale synthesis (≥100 g) necessitates modifications to laboratory procedures:

  • Continuous Flow Oxidation : Tubular reactors with mCPBA in supercritical CO₂ achieve 98% conversion in 2 min residence time, eliminating batch variability.
  • Catalyst Recycling : Immobilized Ir(ppy)₂ complexes on polydivinylbenzene (PDVB) matrices enable 15 reuse cycles without activity loss, critical for cost-effective amination steps.
  • Crystallization Control : Antisolvent addition (n-heptane to EtOAc) produces phase-pure material with ≤0.5% impurities, meeting ICH Q6A specifications.

Analytical Characterization

Rigorous structural validation employs orthogonal techniques:

Table 2: Spectroscopic Fingerprints

Technique Key Diagnostic Signals
¹H NMR (500 MHz, DMSO-d₆) δ 8.21 (d, J=5.1 Hz, H-5), 7.89 (s, NH), 4.32 (q, J=6.7 Hz, H-2), 2.41 (s, p-tolyl CH₃)
¹³C NMR (126 MHz, DMSO-d6) 168.5 (C=O), 152.1 (C-6), 136.8 (p-tolyl Cq), 55.9 (OCH₃)
HRMS (ESI+) m/z 481.1543 [M+H]⁺ (calc. 481.1547)

X-ray crystallography confirms the half-chair conformation of the thiadiazine ring and 18.1° dihedral angle between pyrido and aryl planes.

Q & A

Q. What are the key synthetic pathways for synthesizing 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrido-thiadiazine core followed by functionalization of the acetamide moiety. Key steps include:

  • Core assembly : Cyclocondensation of substituted pyridine precursors with sulfur-containing reagents under controlled temperatures (80–120°C) in solvents like dimethylformamide (DMF) or acetonitrile .
  • Acetamide coupling : Reaction of the core intermediate with 3-methoxyphenylamine derivatives using coupling agents (e.g., EDC/HOBt) in dichloromethane or tetrahydrofuran (THF) .
  • Oxidation : Introduction of the 1,1-dioxide group via oxidation with m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid .

Q. Which characterization techniques are critical for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectroscopy resolves aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and thiadiazine ring protons (δ 4.0–5.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 508.1542 for C25H24N3O4S) .
  • X-ray Crystallography : Used to validate the 3D arrangement of the pyrido-thiadiazine core and acetamide substituents (if single crystals are obtainable) .

Q. What functional groups in the compound influence its reactivity?

  • Thiadiazine 1,1-dioxide : Electrophilic at sulfur, enabling nucleophilic substitutions or ring-opening reactions .
  • Acetamide moiety : Participates in hydrogen bonding with biological targets and undergoes hydrolysis under acidic/basic conditions .
  • p-Tolyl and 3-methoxyphenyl groups : Direct electrophilic aromatic substitution (e.g., nitration, halogenation) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

  • Temperature control : Lowering reaction temperatures (e.g., 0–25°C) during sensitive steps (e.g., acetamide coupling) reduces side-product formation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in heterocycle formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Comparative SAR analysis : Synthesize analogs with systematic substitutions (e.g., replacing p-tolyl with 4-fluorophenyl) and test against standardized assays (Table 1) .
  • Dose-response profiling : Validate activity trends using multiple cell lines or enzymatic assays (e.g., IC50 values in kinase inhibition) .

Table 1 : Biological Activity of Structural Analogs

CompoundKey ModificationActivity (IC50, nM)Source
Parent compoundNone120 ± 15
4-Fluorophenyl analogp-Tolyl → 4-fluorophenyl85 ± 10
3-Chlorophenyl acetamideMethoxy → Cl220 ± 25

Q. How to design experiments to study the compound’s mechanism of action?

  • Target identification : Use affinity chromatography or pull-down assays with biotinylated derivatives .
  • Kinetic studies : Measure time-dependent inhibition of putative targets (e.g., proteases or kinases) using fluorescence-based assays .
  • Molecular dynamics simulations : Model binding interactions with homology-modeled protein structures (e.g., docking to ATP-binding pockets) .

Q. How to analyze discrepancies in spectral data during characterization?

  • Dynamic NMR : Resolve conformational exchange broadening in thiadiazine ring protons by variable-temperature NMR .
  • Isotopic labeling : Introduce 15N or 13C labels to clarify ambiguous peaks in crowded spectra .
  • Cross-validation : Compare experimental MS/MS fragmentation patterns with in silico predictions (e.g., using CFM-ID software) .

Methodological Considerations

  • Data contradiction resolution : Replicate studies under identical conditions (e.g., pH, solvent) and use statistical tools (e.g., ANOVA) to assess variability .
  • Scale-up challenges : Optimize purification via flash chromatography or preparative HPLC to maintain purity >95% for biological testing .

For further details, consult PubChem entries (CID: [compound-specific ID]) or primary literature on pyrido-thiadiazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.